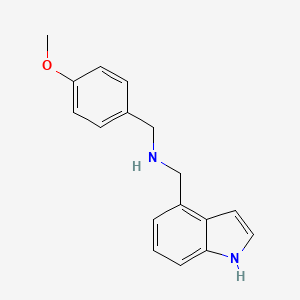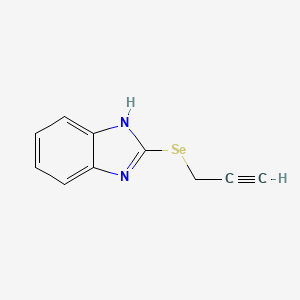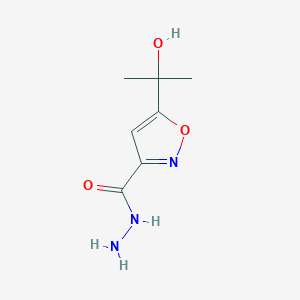
1-(1H-indol-4-yl)-N-(4-methoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-MeO-MiPT” は、トリプタミン類に属する化合物です。その化学構造は、インドール環とベンジルアミン部分の融合を特徴としています。この化合物は、精神活性作用を示し、気分、知覚、認知への影響について研究されています。
2. 製法
合成経路::インドール合成:
ベンジルアミン誘導体の合成:
最終的なカップリング:
- 工業規模の合成では、通常、最適化された経路、保護基、効率的な精製方法が用いられます。
3. 化学反応解析
酸化: 4-MeO-MiPTは、酸化変換を受ける可能性があり、さまざまな代謝物を生成します。
還元: インドール窒素の還元により、第二級アミンを生成することができます。
置換: インドール窒素またはベンジルアミン炭素における求核置換反応が可能です。
一般的な試薬と条件:
主な生成物:
4. 科学研究の応用
医薬品化学:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE typically involves the condensation of indole derivatives with methoxyphenyl derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular .
化学反応の分析
Types of Reactions
[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
科学的研究の応用
Chemistry
In chemistry, [(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its indole moiety is crucial for constructing heterocyclic compounds .
Biology
Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial properties. They interact with various biological targets, making them valuable in drug discovery .
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic effects. They are investigated for treating diseases such as cancer, HIV, and bacterial infections .
Industry
Industrially, indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them versatile intermediates in various chemical processes .
作用機序
セロトニン受容体アゴニズム:
6. 類似の化合物との比較
類似の化合物:
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
[(1H-INDOL-4-YL)METHYL][(4-METHOXYPHENYL)METHYL]AMINE is unique due to its combination of an indole moiety and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
N-(1H-indol-4-ylmethyl)-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C17H18N2O/c1-20-15-7-5-13(6-8-15)11-18-12-14-3-2-4-17-16(14)9-10-19-17/h2-10,18-19H,11-12H2,1H3 |
InChIキー |
SZBLRIXDRQFHHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNCC2=C3C=CNC3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11474087.png)

![2-(2-hydroxy-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11474093.png)
![3-(4-Chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11474104.png)
![5-(4-methoxyphenyl)-1-methyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11474111.png)

![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-4-phenyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11474119.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11474121.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11474122.png)
![Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11474126.png)
![ethyl 3,3,3-trifluoro-N-(furan-2-ylcarbonyl)-2-{[2-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11474128.png)
![1-(2,4-dichlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11474134.png)
![Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11474156.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11474162.png)
